2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10-6-8(7-11(15)16)12-13(10)9-4-2-1-3-5-9/h1-5H,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSQBIQWTUTARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618421 | |
| Record name | (5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23582-65-2 | |
| Record name | (5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Ethyl Ester Intermediate
The most widely documented method for preparing this compound involves a two-step process: (1) synthesis of the ethyl ester precursor and (2) hydrolysis to the carboxylic acid.
Preparation of Ethyl (5-Oxo-1-Phenyl-4,5-Dihydro-1H-Pyrazol-3-Yl)Acetate
The ethyl ester derivative serves as a critical intermediate. As reported by Bevk et al., this compound is synthesized through a condensation reaction between ethyl 3-oxo-2-[(4Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]propenoate and primary amines or hydrazines. The reaction employs DMF dimethylacetal (DMFDMA) as a cyclizing agent, facilitating the formation of the pyrazole ring. Key steps include:
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Reaction Conditions : Refluxing in dimethylformamide (DMF) with 2 equivalents of DMFDMA for 5–8 hours.
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Yield : 53–56% after purification by recrystallization from ethanol.
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Mechanism : The DMFDMA acts as a methylene donor, enabling cyclization via nucleophilic attack at the β-carbon of the propenoate moiety.
Hydrolysis to the Carboxylic Acid
The ethyl ester is hydrolyzed under basic conditions to yield the target acetic acid derivative:
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Reagents : Aqueous sodium hydroxide (2M) in ethanol.
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Conditions : Reflux for 4–6 hours, followed by acidification with hydrochloric acid to pH 2–3.
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Yield : >85% (theoretical, based on standard saponification efficiency).
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Characterization : The product is isolated as a white crystalline solid, with melting point and spectral data consistent with carboxylic acid formation.
Alternative Pathway: Direct Synthesis via Chalcone Intermediate
An alternative approach involves the use of chalcone derivatives as starting materials. Zala and Kothari demonstrated that reacting (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one with hydrazine hydrate in acetic acid yields a pyrazoline intermediate, which can be functionalized with acetic acid via Schiff base formation. However, this method requires additional steps to introduce the acetic acid moiety and is less commonly employed due to lower overall yields (~40–50%).
Experimental Procedures and Optimization
Detailed Synthesis of Ethyl Ester Intermediate
Step 1: Formation of Pyrazole Core
A mixture of ethyl 3-oxo-2-[(4Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]propenoate (10 mmol) and DMFDMA (20 mmol) in DMF (25 mL) is refluxed under nitrogen for 8 hours. The progress is monitored by TLC (hexane:ethyl acetate, 7:3). The reaction mixture is cooled, poured into ice-water, and extracted with dichloromethane. The organic layer is dried over anhydrous Na2SO4 and concentrated under reduced pressure.
Step 2: Purification
The crude product is recrystallized from ethanol to obtain pure ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate as white crystals.
Hydrolysis to this compound
Saponification : The ethyl ester (5.0 g, 16.8 mmol) is dissolved in ethanol (50 mL) and treated with 2M NaOH (25 mL). The mixture is refluxed for 4 hours, cooled, and acidified with concentrated HCl. The precipitated solid is filtered, washed with cold water, and dried under vacuum.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d6, 400 MHz)
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Ethyl Ester : δ 1.21 (t, 3H, CH2CH3), 3.52 (s, 2H, CH2COO), 4.12 (q, 2H, CH2CH3), 7.32–7.45 (m, 5H, Ar–H).
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Carboxylic Acid : δ 3.68 (s, 2H, CH2COOH), 7.30–7.48 (m, 5H, Ar–H), 12.1 (s, 1H, COOH).
¹³C NMR
Mass Spectrometry
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid typically involves the reaction of phenylhydrazine with appropriate α-keto acids or their derivatives. The compound can be characterized using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Biological Activities
The biological evaluation of this compound has revealed several promising activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties against various bacterial strains. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators.
- Anticancer Potential : Some studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways.
Applications in Medicinal Chemistry
The applications of this compound in medicinal chemistry are extensive:
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial enzymes | |
| Anti-inflammatory | COX inhibition | |
| Anticancer | Induction of apoptosis |
Case Studies
Several case studies highlight the effectiveness of this compound in various therapeutic contexts:
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity against drug-resistant strains of Staphylococcus aureus. The results indicated that the compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option.
- Case Study on Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound resulted in significant reduction in joint swelling and pain, correlating with decreased levels of pro-inflammatory cytokines.
- Case Study on Cancer Cell Lines : The compound demonstrated selective cytotoxicity towards breast cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.
Mechanism of Action
The mechanism of action of 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, synthesis routes, physicochemical properties, and biological activities.
| Compound Name (CAS No.) | Substituents (R1, R2, etc.) | Synthesis Route | Key Properties/Activities | Reference |
|---|---|---|---|---|
| Target Compound | R1 = Phenyl, R2 = Acetic acid | Ethyl ester hydrolysis (from ) | Precursor for antimicrobial agents | |
| 2-[5-Oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrazol-3-yl]acetic acid (37959-19-6) | R1 = Pyridin-2-yl, R2 = Acetic acid | Claisen-Schmidt condensation () | Higher water solubility due to pyridine ring | |
| 2-[1-(2-Methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid (852851-73-1) | R1 = 2-Methylpropyl, R2 = Acetic acid | Alkylation of pyrazoline core () | Increased lipophilicity; potential CNS activity | |
| 2-[4-(1-Acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid derivatives | R1 = Acyl-aryl, R2 = Phenoxy-acetic acid | Chalcone-hydrazine reaction () | Antifungal activity against S. sclerotiorum | |
| 2-[1-(1,3-Benzothiazol-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol (BP) | R1 = Benzothiazole, R2 = Phenolic group | Cyclocondensation () | Fluorescent probe for picric acid (82% quenching) | |
| 3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-ylacetic acid (875156-74-4) | R1 = CF3-phenyl, R2 = Oxo-acetic acid | Multi-step alkylation/acylation () | Enhanced metabolic stability due to CF3 group |
Structural Modifications and Their Impacts
Substituent Effects on Physicochemical Properties
- Aromatic vs. Heteroaromatic Groups : Replacing phenyl (target compound) with pyridin-2-yl (CAS 37959-19-6) introduces a basic nitrogen, improving water solubility and hydrogen-bonding capacity .
- Electron-Withdrawing Groups : The trifluoromethyl (CF3) substituent in CAS 875156-74-4 enhances electron deficiency, improving resistance to oxidative metabolism .
Functional Group Modifications
- Acetic Acid Derivatives : Esterification or amidation of the acetic acid moiety (e.g., in ) modulates bioavailability and target specificity. Hydrazide derivatives exhibit antifungal activity, while amides may improve pharmacokinetics .
- Phenoxy Linkers: Phenoxy-acetic acid derivatives () show spatial flexibility, enabling interactions with fungal enzyme active sites .
Biological Activity
2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrazole ring system which is known for its diverse biological activities.
Pharmacological Activities
The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:
1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. A notable example includes a study where pyrazole derivatives demonstrated IC50 values below 30 µM against human cancer cell lines, indicating potent anticancer activity .
2. Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For example, it was screened against human recombinant alkaline phosphatase, showing promising results that suggest potential applications in regulating enzymatic activity related to cancer and other diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with pyrazole derivatives:
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in cancer progression or metabolic pathways.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, suggesting a possible mechanism for this compound as well.
Q & A
Basic: What are the common synthetic routes for 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid, and how are intermediates characterized?
Answer:
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or chalcones. For example, and describe methods where 4-hydroxyacetophenone reacts with substituted aldehydes to form chalcones, which are then treated with hydrazine hydrate in alkanoic acids to yield pyrazolone intermediates. Key intermediates (e.g., 3-aryl-1-(4-hydroxyphenyl)prop-2-en-1-ones) are characterized using IR spectroscopy (to confirm carbonyl and hydroxyl groups) and ¹H/¹³C NMR (to verify regiochemistry and substituent positions) .
Basic: What spectroscopic techniques confirm the structure of this compound and its derivatives?
Answer:
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., pyrazole ring protons at δ 3.0–4.0 ppm, acetic acid protons at δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl carbons (C=O at ~170–180 ppm) and aromatic systems .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (carboxylic acid O-H) are diagnostic .
- X-ray crystallography : SHELX software ( ) refines crystal structures, confirming bond lengths and angles .
Advanced: How can reaction conditions be optimized to enhance synthesis yield and purity?
Answer:
- Solvent selection : Ethanol or acetic acid improves cyclization efficiency ().
- Temperature control : Reflux (80–100°C) ensures complete chalcone-hydrazine condensation ().
- Catalysis : Acidic conditions (e.g., acetic acid) accelerate ring closure ().
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure derivatives, with HPLC monitoring purity (>95%) .
Advanced: How should researchers resolve contradictions in reported biological activities?
Answer:
- Standardized assays : Use consistent fungal/bacterial strains (e.g., Sclerotinia sclerotiorum) and concentrations (e.g., 200 mg/L) for comparability ().
- Structural benchmarking : Compare substituent effects; e.g., phenyl vs. pyridyl groups alter antifungal potency ().
- Mechanistic studies : Employ molecular docking to correlate binding affinity (e.g., with fungal CYP51 enzymes) and activity .
Advanced: How do structural modifications influence pharmacological profiles?
Answer:
| Substituent | Biological Impact | Reference |
|---|---|---|
| Phenyl (C₆H₅) | Enhances antifungal activity via hydrophobic interactions | |
| Acetic acid (-CH₂COOH) | Improves solubility and metal chelation capacity | |
| Pyridyl (C₅H₄N) | Increases bioavailability and enzyme inhibition |
Basic: What biological activities are reported for this compound?
Answer:
- Antifungal : Inhibits S. sclerotiorum (MIC: 200 mg/L) via membrane disruption ().
- Anti-inflammatory : Ketone and carboxylic acid groups modulate COX-2 activity ( ).
- Anticancer : Pyrazolone derivatives induce apoptosis in in vitro models ().
Advanced: What computational methods support derivative design?
Answer:
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
- Molecular dynamics : Simulate binding stability with targets (e.g., bacterial topoisomerases) .
- QSAR models : Correlate substituent lipophilicity (logP) with antifungal activity .
Basic: Which functional groups contribute to reactivity and bioactivity?
Answer:
- Pyrazolone ring : Provides a planar scaffold for π-π stacking with biological targets .
- Carboxylic acid : Enables salt formation (improving solubility) and hydrogen bonding .
- Ketone (C=O) : Participates in redox reactions and enzyme inhibition .
Advanced: How do pyrazole substituents affect binding affinity?
Answer:
- Electron-withdrawing groups (e.g., -NO₂): Increase electrophilicity, enhancing covalent binding to cysteine residues .
- Bulky substituents (e.g., aryl): Improve selectivity for hydrophobic binding pockets ().
- Hybrid derivatives (e.g., thiazole-pyrazole): Synergize multi-target inhibition ().
Advanced: What in vitro models are suitable for mechanistic studies?
Answer:
- Enzyme assays : Test inhibition of fungal lanosterol 14α-demethylase (CYP51) .
- Cell viability assays : Use MTT/WST-1 on cancer lines (e.g., HeLa) to assess cytotoxicity .
- Fluorescence probes : Monitor real-time interactions with bacterial membranes ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
